molecular formula C18H17ClN4OS B15102194 [1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](thiomorpholin-4-yl)methanone

[1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](thiomorpholin-4-yl)methanone

Cat. No.: B15102194
M. Wt: 372.9 g/mol
InChI Key: CESYTJTUUWELAY-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone features a pyrazole core substituted at the 1-position with a 4-chlorophenyl group, at the 5-position with a 1H-pyrrole moiety, and at the 4-position with a thiomorpholine-derived methanone group. Pyrazole derivatives are widely studied for their pharmacological activities, including antibacterial, antitumor, and anti-inflammatory properties, as highlighted in .

Properties

Molecular Formula

C18H17ClN4OS

Molecular Weight

372.9 g/mol

IUPAC Name

[1-(4-chlorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C18H17ClN4OS/c19-14-3-5-15(6-4-14)23-17(21-7-1-2-8-21)16(13-20-23)18(24)22-9-11-25-12-10-22/h1-8,13H,9-12H2

InChI Key

CESYTJTUUWELAY-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the chlorophenyl and pyrrol groups. The final step involves the attachment of the thiomorpholin-4-yl group to the methanone moiety. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting properties such as enzyme inhibition, receptor binding, or antimicrobial activity. Researchers study its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of pyrazole compounds are often investigated for their potential as drugs. This compound could be explored for its efficacy in treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

Industrially, 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone may be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone ()

  • Structure : Replaces thiomorpholine with a thiophene ring and includes a 5-hydroxy group.
  • Crystallography: Monoclinic crystal system (P21/c) with unit cell dimensions $a = 6.0686 \, \text{Å}, b = 18.6887 \, \text{Å}, c = 14.9734 \, \text{Å}$.
  • Key Difference : The thiophene substituent may reduce basicity compared to thiomorpholine, impacting solubility and target binding.

Bis-pyrazole-thienothiophene Derivatives ()

  • Example: (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b).
  • Properties : Higher molecular weight ($M^+ = 538$) and melting point ($>300^\circ \text{C}$) due to extended conjugation and rigidity.
  • Spectral Data : IR peaks at 1720 cm$^{-1}$ (C=O stretch) and $^{13}\text{C-NMR}$ signals at 185.0 ppm (carbonyl carbons).

Piperazine-Linked Pyrazoles ()

  • Example : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one.
  • Structural Features : Incorporates a piperazine ring and trifluoromethylphenyl group, enhancing metabolic stability and CNS penetration.

Physicochemical and Spectroscopic Comparisons

Compound Molecular Weight (g/mol) Melting Point (°C) Key IR Peaks (cm$^{-1}$) Notable $^{13}\text{C-NMR}$ Signals (ppm) Reference
Target Compound (Hypothetical) ~400 (estimated) N/A ~1720 (C=O) ~185 (C=O)
Thiophene analog () 380.84 N/A N/A N/A
Bis-pyrazole-thienothiophene (7b) 538.64 >300 1720 (C=O) 185.0 (C=O)
Tetrazole derivative () 355.1 (M+H) 173.1 N/A 1.54 (CH3), 3.96 (NCH3)

Notes:

  • The target compound’s thiomorpholine group likely increases molecular weight compared to thiophene analogs (e.g., 380.84 g/mol in ).
  • Higher melting points in rigid bis-pyrazole systems (e.g., >300°C in ) suggest greater thermal stability than flexible thiomorpholine derivatives.

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